molecular formula C9H10FN3 B2938976 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine CAS No. 1638771-25-1

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

Cat. No.: B2938976
CAS No.: 1638771-25-1
M. Wt: 179.198
InChI Key: QLOKAVJIQJFIML-UHFFFAOYSA-N
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Description

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable compound for scientific research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions

    Amination: The final step involves the introduction of the ethan-1-amine group. This can be achieved through nucleophilic substitution reactions using suitable amine precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups can be replaced with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Fluorinated pyridines: These compounds also contain a fluorine atom and are known for their enhanced stability and biological activity.

Uniqueness

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is unique due to the specific combination of the pyrrolo[2,3-b]pyridine core and the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug development and other scientific research applications.

Properties

IUPAC Name

2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c10-8-2-1-7-6(3-4-11)5-12-9(7)13-8/h1-2,5H,3-4,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOKAVJIQJFIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)CCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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